Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as antipsychotic, antiemetic, and anti-inflammatory agents . This particular compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents .
Preparation Methods
The synthesis of Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-aminobenzamide, which is then reacted with 3-methoxybenzoic acid under specific conditions to form the benzamide core . Industrial production methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions: Typical reagents include trifluoromethyl iodide for trifluoromethylation, and sodium hydride for deprotonation reactions.
Scientific Research Applications
Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition of their activity . The compound can interfere with the normal function of these targets, thereby exerting its biological effects . Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- include:
N-Methoxy-N-methylbenzamide: Known for its use in organic synthesis as a precursor to various amides.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Indole derivatives: These compounds share similar biological activities, such as antiviral and anticancer properties.
The uniqueness of Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- lies in its trifluoromethyl group, which significantly enhances its biological activity and stability compared to other benzamide derivatives .
Properties
Molecular Formula |
C14H12F3N3O3S |
---|---|
Molecular Weight |
359.33 g/mol |
IUPAC Name |
3-methoxy-N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide |
InChI |
InChI=1S/C14H12F3N3O3S/c1-23-9-4-2-3-8(7-9)10(21)18-13(14(15,16)17)11(22)20-5-6-24-12(20)19-13/h2-4,7H,5-6H2,1H3,(H,18,21) |
InChI Key |
ALLRYESENOQYEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2(C(=O)N3CCSC3=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.